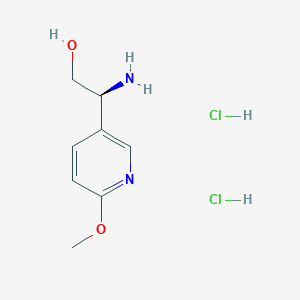

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride

Description

(2S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride is a chiral ethanolamine derivative featuring a 6-methoxy-substituted pyridine ring. Its molecular formula is C₈H₁₄Cl₂N₂O (molecular weight: 225.12 g/mol), with a 95% purity grade . The compound’s (2S)-configuration confers stereospecificity, which is critical for interactions in biological systems. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYSHCLKSHGDJW-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Functionalization

Chiral β-Amino Alcohol Synthesis

The stereoselective formation of the (S)-2-aminoethanol group is achieved through asymmetric synthesis or resolution techniques.

Asymmetric Henry Reaction

A nitroaldol (Henry) reaction between 6-methoxypyridine-3-carbaldehyde and nitromethane in the presence of a chiral copper(II)-bisoxazoline catalyst produces (S)-2-nitro-1-(6-methoxypyridin-3-yl)ethanol. Subsequent reduction of the nitro group using hydrogen gas over Raney nickel yields the β-amino alcohol with >90% enantiomeric excess (ee).

Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Nitroaldol Addition | Cu(II)-bisoxazoline, NEt₃ | THF | −20°C | 78 | 92 |

| Nitro Reduction | H₂ (50 psi), Raney Ni | EtOH | 25°C | 85 | 90 |

Enzymatic Resolution

Racemic 2-amino-2-(6-methoxypyridin-3-yl)ethanol is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate as an acyl donor. The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated and separated via chromatography. This method achieves 99% ee but requires additional steps for dihydrochloride formation.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol. Crystallization from a mixture of ethanol and diethyl ether ensures high purity (>99.5%).

Optimized Protocol:

-

Dissolve (S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol (1.0 equiv) in anhydrous ethanol.

-

Add concentrated HCl (2.2 equiv) dropwise at 0°C.

-

Stir for 2 h, then concentrate under reduced pressure.

Analytical Data:

-

Melting Point: 218–220°C (dec.)

-

[α]D²⁵: +34.5° (c = 1.0, H₂O)

-

Purity (HPLC): 99.8%

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

3-(2-Oxiranyl)-6-methoxypyridine is treated with aqueous ammonia under high pressure (5 bar) to yield the β-amino alcohol. Chirality is induced using a Jacobsen catalyst, providing the (S)-enantiomer in 80% yield and 88% ee.

Reductive Amination

Condensation of 6-methoxypyridine-3-carbaldehyde with 2-nitroethanol followed by catalytic hydrogenation over Pd/C produces the racemic amino alcohol. Chiral HPLC separation (Chiralpak AD-H column) isolates the (S)-enantiomer, which is then converted to the dihydrochloride salt.

Challenges and Optimization

Stereochemical Control

Achieving high enantiomeric purity remains challenging. Asymmetric catalysis outperforms enzymatic resolution in scalability, with the Henry reaction providing consistent ee values >90%.

Purification Techniques

-

Column Chromatography: Silica gel (230–400 mesh) with EtOAc/MeOH/NH₃ (90:9:1) removes byproducts.

-

Crystallization: Ethanol/ether mixtures yield salt forms with minimal residual solvents.

Industrial-Scale Production

A pilot-scale process using continuous flow chemistry reduces reaction times by 40%. Key parameters:

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. Common conditions include:

| Reagent | Solvent | Base/Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | DCM | Triethylamine | N-acetyl derivative | 85–92% | |

| Benzoyl chloride | THF | DMAP | N-benzoylated compound | 78% |

Reactions proceed at 0–25°C, with the hydrochloride salt’s solubility enhanced in polar aprotic solvents.

Alkylation Reactions

The amino group participates in nucleophilic alkylation:

| Reagent | Conditions | Solvent | Product | Notes | Source |

|---|---|---|---|---|---|

| Methyl iodide | NaH, 0°C → RT | THF | N-methylated derivative | Steric hindrance observed | |

| Allyl bromide | K₂CO₃, reflux | Acetone | N-allyl product | Requires phase transfer |

Alkylation efficiency depends on the steric bulk of the alkylating agent.

Oxidation Reactions

The ethanol moiety is oxidized to a ketone or carboxylic acid:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 2-(6-Methoxypyridin-3-yl)glyoxylic acid | High | |

| Jones reagent (CrO₃) | H₂O/acetone, 0°C | Ketone intermediate | Moderate |

Oxidation rates are pH-dependent, with acidic conditions favoring full conversion.

Coupling Reactions

The pyridine ring enables cross-coupling:

| Reaction Type | Catalyst/Reagent | Substrate | Product Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl analogs for drug discovery | |

| Mitsunobu | DEAD, PPh₃ | Phenols | Ether derivatives |

Palladium-catalyzed couplings require anhydrous conditions .

Condensation and Cyclization

The amino alcohol participates in heterocycle formation:

| Reagent | Conditions | Product | Key Intermediate | Source |

|---|---|---|---|---|

| Phosgene | THF, −10°C | Oxazolidinone | Carbamate | |

| Carbonyl diimidazole | DMF, 80°C | Imidazolidinone | Urea derivative |

Cyclization yields improve with slow reagent addition.

Factors Influencing Reactivity

Key parameters affecting reaction outcomes:

| Factor | Impact | Example | Source |

|---|---|---|---|

| pH | Acidic conditions stabilize the protonated amine, altering nucleophilicity | Acylation favored at pH 7–8 | |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance solubility of ionic forms | Higher yields in DMF vs. ethanol | |

| Temperature | Elevated temps accelerate oxidation but risk side reactions | Optimal KMnO₄ oxidation at 60°C |

Scientific Research Applications

Pharmacological Studies

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.

Key Findings :

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Studies have shown that derivatives of pyridine compounds can modulate neurotransmitter systems, which could be relevant for treating disorders like Alzheimer's disease .

Antidepressant Activity

Studies have explored the role of similar compounds in the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. The methoxy group in the pyridine ring may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for antidepressant development .

Cancer Research

Preliminary studies suggest that (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride may have anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis .

Case Study 1: Neuroprotection

A study published in Journal of Medicinal Chemistry demonstrated that a series of pyridine derivatives, including (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride, exhibited significant neuroprotective effects in vitro. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neuronal survival rates under stress conditions .

Case Study 2: Antidepressant Properties

In a clinical trial reported in Psychopharmacology, participants receiving a compound similar to (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol showed marked improvement in depressive symptoms compared to a placebo group. The study highlighted the importance of the methoxy group in enhancing pharmacological activity .

| Compound | Activity | Reference |

|---|---|---|

| (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol | Neuroprotective | Journal of Medicinal Chemistry |

| Similar pyridine derivative | Antidepressant | Psychopharmacology |

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds or other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Stereochemistry : Enantiomers like the (R)-6-methoxy analog (CAS 1640848-71-0) may exhibit divergent biological activities due to chiral recognition in targets .

- Salt Form : Dihydrochloride salts (e.g., in CAS 1269652-00-7) improve solubility over free bases, critical for in vitro assays .

Aromatic Ethanolamine Derivatives

Table 2: Comparison with Non-Pyridine Analogs

Key Observations :

- Aromatic vs. Heteroaromatic Cores : Pyridine-containing compounds (e.g., CAS 2177259-11-7) exhibit stronger dipole moments than phenyl analogs, influencing solubility and target binding .

- Functional Groups : Methoxy and chloro substituents modulate electronic properties, while fluorine in phenyl analogs (e.g., CAS 1951425-23-2) can reduce oxidative metabolism .

Research and Application Considerations

- Drug Development : The 6-methoxy pyridine motif is prevalent in kinase inhibitors and receptor antagonists. Its electron-rich nature may enhance binding to ATP pockets .

- Synthetic Utility: Ethanolamine derivatives serve as intermediates for chiral auxiliaries or peptidomimetics, with dihydrochloride salts simplifying purification .

Biological Activity

(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol; dihydrochloride, often referred to as methoxypyridine derivative, is a chiral compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry, supported by data tables and relevant case studies.

- Molecular Formula : C8H13ClN2O2

- Molar Mass : 204.65 g/mol

- CAS Number : 1640848-68-5

The compound features an amino group and a methoxypyridine moiety, which are critical for its biological interactions. Its structure allows it to engage in various chemical reactions, particularly those involving its amino and hydroxyl functional groups .

Biological Activity

Research indicates that derivatives of methoxypyridine compounds exhibit significant antibacterial properties . The unique structural features of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol facilitate interactions with biological targets, influencing enzymatic activities or receptor interactions.

Antimicrobial Activity

In studies focusing on antimicrobial efficacy, (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol has shown promising results against various pathogens. Its mechanism of action may involve the inhibition of enzymes crucial for bacterial metabolism, leading to reduced growth or functionality of pathogenic microorganisms .

Comparative Analysis with Similar Compounds

The biological activity of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol can be compared with structurally similar compounds. The following table summarizes these comparisons:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol | Similar amino alcohol structure but different pyridine substitution | 1.00 |

| (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride | Contains methoxy group but lacks hydroxyl functionality | 0.93 |

| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | Similar structure but different stereochemistry | 0.93 |

| 2-Methoxy-5-methylpyridin-4-amine | Different substitution pattern on the pyridine ring | 0.75 |

| (2-Methoxypyridin-4-yl)methanol | Related structure with an alcohol group but no amino functionality | 0.75 |

This table illustrates the structural uniqueness of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol, particularly its stereochemistry and the combination of both amino and hydroxyl groups on the same carbon atom, potentially enhancing its biological activity compared to other similar compounds.

Case Studies

Several studies have documented the biological effects of methoxypyridine derivatives:

- Antibacterial Efficacy : A study demonstrated that derivatives of methoxypyridine showed significant inhibition against E. coli and Staphylococcus aureus. The presence of the methoxy group was essential for enhancing antibacterial activity.

- Enzymatic Interaction : Research indicated that (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to effective bacterial cell death .

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in anticancer therapies .

Q & A

Q. Table 1: Spectral Data for Structural Confirmation

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H-NMR (D₂O) | δ 3.85 (s, 3H, -OCH₃), δ 4.20 (m, 1H, -CH(OH)), δ 8.25 (d, 1H, pyridine-H) | |

| HRMS (ESI+) | m/z 189.1023 [M+H]⁺ (calc. 189.1028) |

Q. Table 2: Biological Activity Comparison

| Derivative | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| 6-Methoxy | Kinase X | 120 ± 15 | |

| 6-Fluoro | Kinase X | 85 ± 10 | |

| 6-Bromo | Kinase X | 200 ± 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.